ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , which is known for its diverse biological activities. The presence of the tetrazole moiety enhances the compound's interaction with biological targets. The structure can be summarized as follows:
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: 358.43 g/mol
Research indicates that compounds containing tetrazole rings often exhibit activity through various mechanisms, including:
- Enzyme Inhibition: Many tetrazole derivatives act as inhibitors for specific enzymes involved in disease pathways.
- Receptor Modulation: These compounds can interact with receptors, altering their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Studies have shown that tetrazole derivatives possess significant antimicrobial properties. In particular:
- Fungal Inhibition: Compounds similar to this compound have demonstrated effectiveness against Candida albicans, reducing its pathogenicity in model organisms like Galleria mellonella .
Anticancer Activity
Recent investigations into the anticancer potential of tetrazole derivatives have yielded promising results:
- Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest in cancer cells at the G2/M phase, promoting apoptosis through modulation of Bcl-2 and Bax expression .
Cardiovascular Effects
Tetrazole-containing compounds are also explored for their cardiovascular effects:
- ACE Inhibition: Some studies suggest that these compounds may act as angiotensin-converting enzyme (ACE) inhibitors, which are beneficial in treating hypertension .
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant inhibition of Candida albicans | |
Anticancer | Induction of apoptosis in cancer cells | |
Cardiovascular | Potential ACE inhibition |
Case Study: Antifungal Activity
A study assessed the antifungal efficacy of various tetrazole derivatives against C. albicans. The results indicated that a specific derivative reduced fungal adhesion by over 50% at low concentrations (0.0313 µg/mL), demonstrating its potential as a therapeutic agent against fungal infections .
Properties
IUPAC Name |
ethyl 6-methyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-28-20(27)17-15-9-4-12(2)10-16(15)29-19(17)22-18(26)13-5-7-14(8-6-13)25-11-21-23-24-25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPUCMLZIJDEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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